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(1,2-13C2)dodecanoic acid

Cat. No.: B3334035
CAS No.: 287111-19-7
M. Wt: 202.3 g/mol
InChI Key: POULHZVOKOAJMA-ALQHTKJJSA-N
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Description

Fundamentals of Stable Isotope Labeling in Chemical Biology and Environmental Science

Stable isotope labeling involves the incorporation of a "heavy" isotope of an element, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a molecule of interest. symeres.comcreative-proteomics.com This labeling process creates a compound that is chemically identical to its naturally occurring counterpart but has a slightly greater mass. diagnosticsworldnews.com This mass difference allows scientists to distinguish the labeled compound from the unlabeled "tracee" using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.commaastrichtuniversity.nlsymeres.com

In chemical biology, stable isotope labeling is a cornerstone of metabolic research, enabling the elucidation of biochemical pathways and the quantification of metabolic fluxes. isotopetracercourse.combroadpharm.com By introducing a labeled substrate into a biological system, researchers can follow its journey and identify its metabolic products, providing invaluable insights into cellular processes. clearsynth.comisotopetracercourse.comsilantes.com Similarly, in environmental science, stable isotopes are used to trace the fate and transport of pollutants, identify sources of contamination, and understand biogeochemical cycles. fiveable.meclearsynth.com

Overview of Per- and Polyfluoroalkyl Substances (PFAS) Research Landscape

Strategic Importance of (1,2-¹³C₂)Dodecanoic Acid as an Analytical Standard and Research Probe

Amidst the expanding landscape of PFAS research, stable isotope-labeled compounds have emerged as critical analytical tools. (1,2-¹³C₂)Dodecanoic acid, a ¹³C-labeled version of lauric acid, holds particular strategic importance. While not a PFAS itself, its chemical properties make it an ideal internal standard for the analysis of certain PFAS compounds, particularly perfluoroalkyl carboxylic acids (PFCAs). ospar.orgamazonaws.com

Internal standards are essential for accurate quantification in analytical chemistry, as they help to correct for variations in sample preparation and instrument response. amazonaws.com By adding a known amount of (1,2-¹³C₂)dodecanoic acid to a sample before analysis, researchers can use its recovery to normalize the quantification of the target PFAS analytes. epa.govepa.gov This isotope dilution technique significantly improves the accuracy and reliability of PFAS measurements in complex matrices such as drinking water, blood, and environmental samples. amazonaws.comepa.govepa.gov

Furthermore, as a labeled fatty acid, (1,2-¹³C₂)dodecanoic acid can serve as a research probe in metabolic studies to investigate the biochemical pathways of fatty acids and their potential interactions with other compounds. nih.goveurisotop.com

Interactive Data Table: Properties of Dodecanoic Acid

PropertyValueSource
IUPAC Name Dodecanoic acid wikipedia.org
Other Names Lauric acid, n-Dodecanoic acid wikipedia.orgchemeo.com
CAS Number 143-07-7 chemeo.com
Molecular Formula C₁₂H₂₄O₂ chemeo.com
Molar Mass 200.32 g/mol chemeo.com
Melting Point 43.8 °C wikipedia.org
Boiling Point 297.9 °C wikipedia.org
Solubility in Water 55 mg/L (at 20 °C) wikipedia.org

Interactive Data Table: Applications of (1,2-¹³C₂)Dodecanoic Acid

Application AreaSpecific UseKey Research Findings
Environmental Analysis Internal standard for PFAS quantification in drinking water. amazonaws.comepa.govEnables accurate and precise measurement of PFAS concentrations, crucial for regulatory compliance and risk assessment. amazonaws.com
Environmental Analysis Internal standard for PFAS analysis in various environmental matrices (e.g., seawater, soil). ospar.orgepa.govvu.nlFacilitates reliable monitoring of PFAS contamination in different environmental compartments. ospar.org
Biomonitoring Internal standard for the analysis of PFAS in human plasma and dried blood spots. nih.govnih.govImproves the accuracy of human exposure assessment to PFAS. nih.govnih.gov
Metabolic Research Tracer for studying fatty acid metabolism. nih.govStudies have utilized labeled dodecanoic acid to investigate changes in fatty acid oxidation in response to traumatic brain injury. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B3334035 (1,2-13C2)dodecanoic acid CAS No. 287111-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-13C2)dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-ALQHTKJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584339
Record name (1,2-~13~C_2_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-19-7
Record name (1,2-~13~C_2_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-19-7
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Methodological Framework for Utilizing 1,2 13c2 Dodecanoic Acid in Quantitative Analysis

Principles of Isotope Dilution Mass Spectrometry in PFAS Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds in complex samples. pca.state.mn.us It is considered a definitive method because it corrects for analyte losses during sample preparation and for matrix effects during analysis. Several U.S. Environmental Protection Agency (EPA) methods, such as Method 533 and 1633, mandate the use of isotope dilution for PFAS analysis. pca.state.mn.usitrcweb.orgepa.gov

Theoretical Underpinnings of Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) operates on the principle of adding a known amount of an isotopically labeled version of the target analyte to a sample prior to any processing steps. pca.state.mn.us This labeled compound, often referred to as an extracted internal standard (EIS) or an isotope dilution analogue, is chemically identical to the native analyte and is therefore expected to behave identically during extraction, cleanup, and instrumental analysis. pca.state.mn.us

The key assumption is that any loss of the native analyte during the analytical procedure will be matched by a proportional loss of the isotopically labeled standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high precision and accuracy. This approach effectively corrects for both recovery losses and signal suppression or enhancement caused by the sample matrix. pca.state.mn.usnorwalkriver.org

Application of (1,2-13C2)Dodecanoic Acid as an Internal Standard or Surrogate Standard

This compound is specifically employed as an extracted internal standard for the quantification of its unlabeled counterpart, perfluorododecanoic acid (PFDoA), and other structurally similar long-chain PFAS for which a direct labeled analog may not be available. itrcweb.orgnih.gov In methodologies like EPA Method 1633, it is listed as a potential non-extracted internal standard. epa.gov

When used as an EIS, a known quantity of this compound is spiked into the sample at the very beginning of the workflow. pca.state.mn.us This allows it to function as a surrogate, providing a measure of the efficiency of the entire sample preparation process for analytes of similar structure and chain length. pca.state.mn.usnih.gov During LC-MS/MS analysis, the mass spectrometer distinguishes between the native PFDoA and the ¹³C-labeled this compound based on their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by comparing the ratio of the native analyte's peak area to the labeled standard's peak area against a calibration curve. mvcommission.org

Advanced Sample Preparation Methodologies for Complex Matrices

The analysis of trace levels of PFAS from complex matrices such as wastewater, soil, and biological tissues requires extensive sample preparation to remove interfering substances and concentrate the analytes of interest.

Optimization of Solid-Phase Extraction (SPE) for this compound and Analytes

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of PFAS from aqueous samples. epa.govmvcommission.org The methodology is based on the partitioning of analytes between a solid sorbent and the liquid sample. For acidic compounds like dodecanoic acid, weak anion exchange (WAX) SPE cartridges are often employed. mvcommission.orgnelac-institute.org

The optimization of an SPE method is critical to ensure high and reproducible recovery of both the native analytes and the labeled internal standards like this compound. Key parameters that require careful optimization include the pH of the sample, the composition of the wash solvents, and the composition and volume of the elution solvent. thermofisher.comnih.gov The goal is to maximize the retention of the target analytes on the sorbent during loading, effectively remove matrix interferences during the wash steps without losing the analytes, and then achieve complete elution of the analytes in a small volume of solvent. nih.govyoutube.com

Table 1: Key Parameters for SPE Method Optimization
SPE StepParameter to OptimizePurposeExample Consideration for this compound
ConditioningSolvent TypeTo activate the sorbent functional groups and ensure proper wetting.Wetting the WAX sorbent with methanol (B129727) followed by water. mvcommission.org
Sample LoadingSample pH and Flow RateTo ensure the analyte is in a chemical form that will be retained by the sorbent. A slow flow rate maximizes interaction time.Adjusting sample pH to be at least 2 units above the pKa of dodecanoic acid to ensure it is deprotonated and retains on an anion exchange sorbent. thermofisher.com
WashingSolvent Composition and StrengthTo remove co-extracted matrix components that could interfere with analysis, without eluting the analytes of interest.Using a weak organic solvent/water mixture to wash away polar interferences while retaining the relatively nonpolar dodecanoic acid.
ElutionSolvent Composition and pHTo disrupt the analyte-sorbent interaction and recover the analyte in a clean, concentrated extract.Using a basic methanolic solution (e.g., methanol with ammonium (B1175870) hydroxide) to neutralize the charge of the analyte and elute it from the WAX sorbent. mvcommission.org

Liquid-Liquid Extraction Techniques in Environmental and Biological Samples

Liquid-Liquid Extraction (LLE) is another common sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. researchgate.net For environmental samples, an aqueous sample is typically extracted with an organic solvent. The choice of solvent is crucial and is based on the polarity and solubility of the target analytes.

In the context of analyzing this compound and its corresponding native analyte from biological samples like serum or plasma, LLE can be used to separate the acidic analytes from proteins and other matrix components. actapharmsci.com The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, the solvent-to-sample ratio, and the mixing time. While effective, traditional LLE can be solvent-intensive and may sometimes result in lower analyte recovery compared to SPE. actapharmsci.com Modern variations such as dispersive liquid-liquid microextraction (DLLME) have been developed to reduce solvent consumption and improve extraction efficiency. researchgate.net

Comprehensive Sample Cleanup and Mitigation of Matrix Effects

Matrix effects, which manifest as either ion suppression or enhancement in the mass spectrometer's ion source, are a major challenge in LC-MS/MS analysis of complex samples. chromatographyonline.comnih.gov These effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analytes, leading to inaccurate quantification. chromatographyonline.com

Comprehensive sample cleanup is essential to minimize matrix effects. psu.edu This often involves a multi-step approach, combining techniques like SPE or LLE with additional cleanup steps. One such technique is dispersive SPE (dSPE), where a sorbent is added directly to the sample extract to remove specific types of interferences. nih.gov For example, graphitized carbon black is often used to remove pigments and other nonpolar interferences from PFAS extracts. mvcommission.org

Ultimately, the most effective strategy for mitigating matrix effects is the use of isotope dilution analysis. chromatographyonline.com Because the isotopically labeled standard, this compound, co-elutes with the native analyte and experiences the same degree of signal suppression or enhancement, the ratio of their signals remains constant. norwalkriver.org This allows for accurate quantification even in the presence of significant matrix effects that would otherwise compromise the analytical results.

Table 2: Strategies for Mitigating Matrix Effects
StrategyPrincipleAdvantageLimitation
Sample Cleanup (SPE, LLE, dSPE)Physical removal of interfering matrix components prior to analysis. psu.edunih.govReduces the overall load of interfering compounds entering the MS source.May not remove all interfering compounds, especially those with similar properties to the analyte. nih.gov
Sample DilutionReducing the concentration of matrix components by diluting the sample extract.Simple and can be effective for highly concentrated matrices. nih.govReduces the concentration of the analyte, potentially compromising detection limits.
Isotope DilutionUsing a co-eluting, isotopically labeled internal standard to correct for signal fluctuations. chromatographyonline.comCorrects for both analyte loss during sample prep and matrix-induced signal changes during analysis. pca.state.mn.usnorwalkriver.orgRequires the availability of an appropriate isotopically labeled standard for each analyte.

High-Resolution Chromatographic Separation Techniques

Effective chromatographic separation is paramount to isolate (1,2-¹³C₂)dodecanoic acid and its unlabeled analogue from complex biological matrices, thereby minimizing ionization interference and ensuring accurate quantification. Reversed-phase liquid chromatography is the most common approach for the analysis of medium to long-chain fatty acids.

The separation of dodecanoic acid is typically achieved using reversed-phase chromatography, which separates molecules based on their hydrophobicity. Due to its 12-carbon chain, dodecanoic acid is strongly retained on nonpolar stationary phases. UHPLC systems, utilizing columns with sub-2 µm particles, are preferred for their higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.

The chromatographic behavior of (1,2-¹³C₂)dodecanoic acid is essentially identical to that of unlabeled dodecanoic acid. The minute increase in molecular weight from the ¹³C isotopes does not perceivably alter its retention time under standard reversed-phase conditions, ensuring co-elution with the target analyte, which is critical for an internal standard.

Below is a table of typical UHPLC parameters for the analysis of dodecanoic acid.

ParameterValue/DescriptionPurpose
Column C18 or Phenyl-Hexyl, 50-150 mm length, 2.1 mm i.d., <2.7 µm particle sizeProvides strong retention for medium-chain fatty acids. Phenyl phases can offer alternative selectivity.
Mobile Phase A Water with 0.1% Formic Acid or 1-5 mM Ammonium Formate (B1220265)Acidic modifier ensures the carboxylic acid is protonated for better retention and peak shape. Ammonium formate is a common additive for MS compatibility.
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic AcidOrganic solvent to elute the analyte from the reversed-phase column. Acetonitrile is often preferred for its lower viscosity.
Gradient Start at 40-60% B, ramp to 95-100% B over several minutes, hold, then re-equilibrateA gradient is necessary to elute the strongly retained dodecanoic acid in a reasonable time while maintaining good peak shape.
Flow Rate 0.2 - 0.5 mL/minTypical flow rate for 2.1 mm i.d. columns, balancing analysis time and efficiency.
Column Temperature 30 - 50 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 1 - 10 µLDependent on sample concentration and instrument sensitivity.

This table represents a generalized set of starting parameters. Method optimization is required for specific applications and matrices.

While (1,2-¹³C₂)dodecanoic acid is a standard fatty acid, the analytical methodologies for perfluorinated carboxylic acids (PFCAs) offer a useful contrast in stationary and mobile phase selection due to their unique chemical properties. PFCAs are more acidic and have different interactive properties than their hydrocarbon counterparts.

The resolution of PFCAs, particularly isomeric forms and those with varying chain lengths, often requires specialized stationary phases. Standard C18 columns can provide adequate retention, but phases with alternative selectivity are frequently employed. For instance, fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer enhanced retention and selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions.

Mobile phase selection is also critical. Gradient elution using water and acetonitrile or methanol is common, but the choice of additive is crucial for managing the high acidity of PFCAs and improving peak shape. While formic acid is standard for hydrocarbon fatty acids, stronger ion-pairing agents or different buffering systems may be needed for optimal PFCA separation. The goal is to achieve consistent ionization and retention for these strong acids. This contrasts with the relatively straightforward protonation of dodecanoic acid in a mildly acidic mobile phase.

Optimizing retention time and peak shape is crucial for achieving maximum sensitivity and accurate integration. For (1,2-¹³C₂)dodecanoic acid, the key objectives are to achieve a retention time that is clear of major matrix interferences and to maintain a sharp, symmetrical Gaussian peak.

Retention Time Optimization:

Gradient Slope: A shallower gradient at the beginning of the run can improve the separation of dodecanoic acid from earlier eluting, more polar compounds. A steeper gradient can then be used to elute the analyte more quickly.

Initial Organic Content: Adjusting the starting percentage of the organic mobile phase (Solvent B) directly impacts the retention of dodecanoic acid. A lower initial percentage increases retention.

Flow Rate: While a lower flow rate can increase retention and theoretical plates, it also lengthens the run time. An optimal flow rate balances efficiency with analytical throughput.

Peak Shape Optimization:

Mobile Phase pH: The most critical factor for good peak shape of a carboxylic acid in reversed-phase chromatography is the mobile phase pH. Adding an acidifier like formic acid to a final concentration of ~0.1% ensures the pH is well below the pKa of dodecanoic acid (~4.9), keeping it in its neutral, protonated form. This minimizes secondary interactions with the stationary phase and prevents peak tailing.

Column Choice: High-purity silica (B1680970) columns with robust end-capping are essential to minimize interactions between the analyte's carboxyl group and residual silanols on the stationary phase surface, which are a primary cause of peak tailing.

System Dead Volume: Minimizing extra-column volume in the UHPLC system is crucial for maintaining the narrow peaks generated by high-efficiency columns.

The ultimate goal of optimization is to ensure the (1,2-¹³C₂)dodecanoic acid peak co-elutes perfectly with the endogenous dodecanoic acid peak, exhibiting a symmetrical shape with a tailing factor as close to 1.0 as possible.

Mass Spectrometric Detection and Isotope Enrichment Quantification

Mass spectrometry provides the necessary selectivity and sensitivity for detecting and quantifying low-abundance analytes like dodecanoic acid and its isotopically labeled standard in complex mixtures.

Both tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for the analysis of (1,2-¹³C₂)dodecanoic acid. Fatty acids are typically analyzed in negative ion mode using electrospray ionization (ESI), which efficiently generates the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS): Typically performed on a triple quadrupole (QqQ) instrument, MS/MS provides exceptional sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the precursor ion (the [M-H]⁻ of dodecanoic acid), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion to be detected. This process filters out nearly all chemical noise, providing a very high signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure mass with very high accuracy (typically <5 ppm). This allows for the confident determination of a molecule's elemental formula from its exact mass. For isotope enrichment studies, HRMS is invaluable as it can resolve the isotopic pattern of a molecule, clearly distinguishing between the unlabeled (M) and the ¹³C-labeled (M+2) forms of dodecanoic acid and quantifying their relative abundance in a single spectrum.

The table below summarizes the key attributes of each configuration for this application.

FeatureTandem MS (Triple Quadrupole)High-Resolution MS (Q-TOF, Orbitrap)
Primary Use Targeted QuantificationTargeted & Untargeted Analysis, Structural Confirmation
Operating Mode Multiple Reaction Monitoring (MRM)Full Scan, Tandem MS (Product Ion Scan)
Selectivity Very High (based on specific fragmentation)Very High (based on accurate mass)
Sensitivity Excellent (often considered the gold standard for quantification)Excellent
Mass Accuracy Low Resolution (Unit Mass)High Resolution (<5 ppm error)
Isotope Analysis Quantifies pre-selected labeled and unlabeled ions via separate MRM transitionsResolves and quantifies full isotopic distribution in a single scan

The selection and optimization of MRM transitions are fundamental for developing a robust quantitative method using (1,2-¹³C₂)dodecanoic acid as an internal standard. Two transitions are required: one for the unlabeled analyte and one for the labeled standard.

Precursor Ion Selection: In negative ESI mode, the precursor ion is the deprotonated molecule, [M-H]⁻.

Unlabeled Dodecanoic Acid (C₁₂H₂₄O₂): Monoisotopic Mass = 200.1776 Da. Precursor [M-H]⁻ = m/z 199.1701

(1,2-¹³C₂)Dodecanoic Acid (¹³C₂¹²C₁₀H₂₄O₂): Monoisotopic Mass ≈ 202.1843 Da. Precursor [M-H]⁻ = m/z 201.1768

Product Ion Selection: The product ion is generated by collision-induced dissociation (CID) of the precursor ion. For fatty acids in negative mode, a common and stable fragmentation pathway involves the loss of the hydrocarbon chain, resulting in a fragment corresponding to the carboxylate head group or related structures. However, for specificity, a transition to the precursor ion itself (pseudo-MRM) or a characteristic fragment is often used. For dodecanoic acid, a common transition is to the precursor ion itself. Therefore, the product ion selected is often the same m/z as the precursor.

The following table details the optimized MRM transitions for a typical analysis.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Ionization Mode
Dodecanoic Acid199.17199.17Negative ESI
(1,2-¹³C₂)Dodecanoic Acid201.18201.18Negative ESI

Note: The use of the precursor ion as the product ion is a common practice for small molecules like fatty acids where fragmentation can be inefficient or non-specific. This is often referred to as a pseudo-MRM transition.

Optimization of MS Parameters: To maximize signal intensity, parameters such as collision energy (CE) and declustering potential (DP) must be optimized for each transition. This is typically done by infusing a standard solution of the analyte and the labeled internal standard and systematically varying the voltages to find the values that yield the highest product ion intensity.

By using this optimized methodological framework, (1,2-¹³C₂)dodecanoic acid can be effectively employed as an internal standard for the highly accurate and precise quantification of dodecanoic acid in a wide range of biological and environmental samples.

Data Acquisition, Processing, and Isotope Ratio Analysis for this compound Signals

Data Acquisition

The primary objective of data acquisition is to generate high-quality spectral data that clearly resolves the signals from both the isotopically labeled this compound and its unlabeled counterpart. The choice of instrumentation and acquisition parameters is critical for achieving the required sensitivity, specificity, and accuracy.

Mass Spectrometry (MS): MS-based approaches, often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), are highly sensitive for detecting and quantifying isotopically labeled compounds. oup.com In the context of this compound, the instrument detects the molecular ion of the unlabeled compound (M+0) and the labeled compound, which has a mass two Daltons higher (M+2) due to the two 13C atoms. nih.gov

Data acquisition can be performed in several modes:

Full Scan Mode: The mass spectrometer scans a wide mass-to-charge (m/z) range, providing a complete mass spectrum of the eluting compounds. This is useful for identifying unexpected metabolites but may have lower sensitivity for the target analyte.

Selected Ion Monitoring (SIM): The instrument is set to monitor only specific m/z values corresponding to the labeled (M+2) and unlabeled (M+0) dodecanoic acid. This significantly enhances sensitivity and is a common technique for quantification. nih.gov

Tandem Mass Spectrometry (MS/MS): In this mode, precursor ions (e.g., the M+2 ion of this compound) are selected, fragmented, and the resulting product ions are detected. nih.gov This is often done in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode, offering very high specificity and reducing background interference. nih.gov

Table 1: Illustrative MS Data Acquisition Parameters for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI), Negative Mode
Acquisition ModeSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Monitored Ions (Precursor)m/z for Unlabeled (M+0) and Labeled (M+2) derivative (e.g., FAME)m/z for Unlabeled [M-H]- (199.3) and Labeled [M-H]- (201.3)
Monitored Transitions (Product)N/ASpecific fragment ions for unlabeled and labeled dodecanoic acid
Collision EnergyN/AOptimized for specific precursor-product transition
Dwell Time50-100 ms50-100 ms

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the 13C nuclei directly. A key advantage of using 13C-labeled compounds in NMR is the significant increase in signal sensitivity over the low natural abundance (1.1%) of 13C. nih.gov Furthermore, the large chemical shift range of 13C (~200 ppm) reduces signal overlap compared to 1H NMR. nih.govresearchgate.net For this compound, the signals for the labeled C1 (carboxyl) and C2 carbons will be significantly enhanced.

Common NMR experiments include:

1D 13C NMR: A direct detection experiment that provides a spectrum showing distinct peaks for each unique carbon atom in the molecule. The integrals of the C1 and C2 signals will be quantitatively proportional to the concentration of the labeled compound.

2D Heteronuclear Experiments (e.g., HSQC, HMBC): These experiments correlate carbon atoms with their attached protons, aiding in the unambiguous assignment of signals, which is crucial for complex biological samples. researchgate.net

Data Processing

Raw data from MS or NMR instruments must be processed to extract quantitative information. This typically involves specialized software packages that can identify signals, correct for background noise, and calculate signal intensity.

Mass Spectrometry Data Processing: The workflow for processing MS data generally involves several steps. nih.gov

File Conversion: Raw data files from the mass spectrometer are often converted to an open format (e.g., mzXML, mzML) for compatibility with various software.

Peak Detection and Integration: Algorithms identify chromatographic peaks corresponding to the labeled and unlabeled analytes. The software then integrates the area under these peaks to determine their intensity.

Retention Time Alignment: This step corrects for minor shifts in elution time between different runs to ensure accurate peak comparison.

Background Subtraction: Background noise is removed to improve the accuracy of peak integration. The output is a data matrix containing the integrated peak areas for the M+0 and M+2 ions for each sample.

NMR Data Processing: Processing of NMR data, specifically the Free Induction Decay (FID), is necessary to generate a readable spectrum. nih.gov

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum. nih.gov

Phasing and Baseline Correction: The spectrum is adjusted to ensure all peaks are in the correct phase (positive) and that the baseline is flat, which is essential for accurate integration.

Signal Integration: The area under the specific 13C signals for the C1 and C2 positions of dodecanoic acid is calculated. This integral is directly proportional to the number of nuclei contributing to the signal.

Table 2: General Data Processing Workflow

StepMass SpectrometryNMR Spectroscopy
Initial Data Raw instrument file (e.g., .raw, .d)Free Induction Decay (FID)
Primary Processing Chromatogram extraction, peak detectionFourier transformation, phasing
Correction Baseline correction, retention time alignmentBaseline correction, referencing
Quantification Peak area integrationSignal integration
Software Examples Xcalibur, MassHunter, SpectronautTopSpin, MestReNova, NMRPipe

Isotope Ratio Analysis

The final step is to use the processed data to calculate the isotopic enrichment. This ratio provides a measure of the amount of labeled compound relative to its unlabeled form.

For MS data, the isotope ratio is determined by comparing the peak intensities of the labeled and unlabeled molecules. wikipedia.org It is crucial to correct for the natural abundance of 13C (approximately 1.1%), which contributes to small M+1 and M+2 signals even in an unlabeled sample. nau.eduresearchgate.net The corrected peak areas are then used to calculate the mole percent excess (MPE) or fractional enrichment.

The 13C enrichment can be calculated using the abundances of the different isotopologues. nih.gov A simplified formula for enrichment based on the M+0 and M+2 signals is:

% Enrichment = [ I(M+2) / ( I(M+0) + I(M+2) ) ] x 100

Where I(M+2) is the intensity of the labeled dodecanoic acid signal and I(M+0) is the intensity of the unlabeled signal, both corrected for natural abundance contributions.

For NMR data, the ratio of the integral of a 13C-labeled position to the integral of a naturally abundant 13C position in a known internal standard can be used for absolute quantification. Relative enrichment can be assessed by comparing the integrals of the enhanced C1 and C2 signals to other carbon signals within the molecule that are at natural abundance.

Table 3: Example Isotope Ratio Calculation from Processed MS Data

Sample IDIntegrated Peak Area (Unlabeled, M+0)Integrated Peak Area (Labeled, M+2)Isotope Ratio (M+2 / M+0)% Enrichment
Control1,500,00018,000*0.012~0**
Sample A1,250,000625,0000.5033.3%
Sample B800,0001,600,0002.0066.7%

*Represents signal from natural 13C abundance.

**After correction for natural abundance.

Applications of 1,2 ¹³c₂ Dodecanoic Acid in Environmental Fate and Transport Studies of Per and Polyfluoroalkyl Substances

Isotopically labeled compounds are indispensable tools in environmental science for tracing the fate and transport of pollutants. (1,2-¹³C₂)dodecanoic acid, a stable isotope-labeled analog of perfluorododecanoic acid (PFDoA), serves as a critical internal standard in the analysis of per- and polyfluoroalkyl substances (PFAS). Its use in isotope dilution mass spectrometry allows for the precise quantification of PFAS in complex environmental samples by correcting for matrix interference and variations in analytical procedures. This ensures high accuracy and reliability in studies investigating the environmental distribution and behavior of these persistent chemicals.

Applications in Biogeochemical and Metabolic Research of Perfluorinated Substances

In Vitro Cellular Models for PFAS Uptake and Biotransformation Studies

In vitro cell-based assays are crucial for investigating the fundamental mechanisms of PFAS toxicity, cellular uptake, and metabolism at a molecular level. In these controlled environments, the precise measurement of target analytes is paramount, a task for which ¹³C₂-PFDoDA is essential.

In vitro studies exploring the effects of PFAS involve exposing specific cell lines (e.g., liver, kidney, or endocrine cells) to known concentrations of these substances. While the term "tracing" might imply following the metabolic journey of ¹³C₂-PFDoDA itself, its actual role in these methodologies is as a surrogate or internal standard during the analytical phase.

After the cells are exposed to native (unlabeled) PFAS and the incubation period is complete, the cells and culture media are harvested for analysis. During the sample preparation process—which involves extraction and clean-up steps to isolate the analytes of interest—a precise amount of ¹³C₂-PFDoDA is added to each sample. uva.nlfda.gov This "spiking" allows researchers to account for any loss of the native analyte during sample processing and for variations in instrument response. The quantification is typically performed using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). uva.nlduke.edu The known concentration of the added ¹³C₂-PFDoDA provides a stable reference point against which the unknown concentration of the native PFDoA and other PFAS can be accurately calculated. fda.gov

Understanding how PFAS exposure disrupts normal cellular processes is a major goal of metabolic research. Studies have linked PFAS to the dysregulation of lipid, amino acid, and bile acid metabolism. diva-portal.orgnih.govmdpi.comnih.gov While many long-chain PFAS are considered metabolically inert, the potential for biotransformation of precursor compounds into more persistent forms like PFOA and PFOS is a significant concern. nih.gov

In studies designed to identify potential metabolites of PFAS or to characterize the metabolic fingerprint of exposure, ¹³C₂-PFDoDA plays its vital analytical role. As researchers use metabolomics approaches to search for new biomarkers of PFAS exposure, ¹³C₂-PFDoDA and other labeled standards are used to quantify the parent compounds accurately. mdpi.com This ensures that observed changes in endogenous metabolites can be confidently correlated with the measured levels of specific PFAS, helping to elucidate the metabolic pathways affected by the exposure. nih.gov

Table 1: Application of (1,2-¹³C₂)PFDoDA in In Vitro Studies

Study Type Role of (1,2-¹³C₂)PFDoDA Analytical Technique Research Objective
Cellular Uptake Internal Standard LC-MS/MS To accurately quantify the amount of native PFAS absorbed by cells.
Biotransformation Surrogate Standard LC-MS/MS To quantify parent PFAS compounds and potential transformation products. bac-lac.gc.ca
Metabolomics Internal Standard LC-MS/MS To correlate metabolic disruptions with precise concentrations of PFAS exposure. mdpi.comnih.gov
Genotoxicity/Hormone Disruption Internal Standard LC-MS/MS To measure the exact concentration of PFAS causing an observed cellular response. nih.gov

In Vivo Animal Model Investigations into PFAS Kinetics and Dynamics

Animal models are indispensable for studying how PFAS behave in a whole organism, providing insights into absorption, distribution, metabolism, and excretion (ADME), as well as effects on entire ecosystems.

ADME studies, often conducted in rodents, are critical for understanding the toxicokinetics of PFAS. diva-portal.org These studies investigate how the substances are absorbed into the bloodstream, where they accumulate in the body (typically the liver and kidneys), whether they are metabolized, and how they are eliminated. nih.gov

In these investigations, tissue, blood, and urine samples are collected from exposed animals. To determine the concentration of PFAS in these complex biological matrices, samples are processed and analyzed, often using LC-MS/MS. Perfluoro-n-[1,2-¹³C₂]dodecanoic acid is added as an internal standard during sample preparation to ensure the accurate quantification of PFDoA concentrations in these different compartments. dtic.milmaryland.gov This precise data is vital for developing pharmacokinetic models that describe the behavior of PFAS in the body.

A key environmental concern regarding PFAS is their tendency to accumulate in living organisms over time (bioaccumulation) and to become concentrated from the surrounding environment, such as water (bioconcentration). concawe.eu Research shows that the potential for bioaccumulation is often linked to the length of the compound's fluorinated carbon chain. concawe.eu

Scientists assess these phenomena by measuring PFAS concentrations in various organisms, from aquatic invertebrates and fish to terrestrial plants and wildlife, and comparing them to levels in the environment (water, soil, or sediment). duke.eduumn.edu Perfluoro-n-[1,2-¹³C₂]dodecanoic acid is used as an extraction or internal standard in the analysis of these biota samples. uva.nl Its use allows for the calculation of reliable bioconcentration factors (BCFs) and bioaccumulation factors (BAFs), which are critical metrics for environmental risk assessment. concawe.euumn.edu

Trophic transfer, or biomagnification, is the process by which the concentration of a contaminant increases as it moves up the food chain. Understanding the trophic dynamics of PFAS is crucial for protecting top predators, including humans. frontiersin.org

In food web studies, researchers collect samples from multiple trophic levels—such as algae, invertebrates, small fish, and larger predatory fish or birds—and analyze them for PFAS content. frontiersin.orgrsc.orguantwerpen.be The use of Perfluoro-n-[1,2-¹³C₂]dodecanoic acid as an internal standard is a common practice in the analytical methods employed for such research. rsc.orguantwerpen.be It enables the accurate measurement of PFDoA and other PFAS, allowing scientists to determine if their concentrations increase with trophic level and to calculate trophic magnification factors (TMFs), which quantify the extent of biomagnification within a specific food web. uantwerpen.be

Table 2: Application of (1,2-¹³C₂)PFDoDA in In Vivo and Environmental Studies

Study Type Role of (1,2-¹³C₂)PFDoDA Analytical Technique Research Objective
Animal ADME Internal Standard LC-MS/MS To quantify PFAS concentrations in various tissues and fluids (blood, liver, urine). diva-portal.orgmaryland.gov
Bioaccumulation Extraction/Internal Standard LC-MS/MS To determine Bioaccumulation Factors (BAFs) in aquatic and terrestrial organisms. uva.nlduke.eduumn.edu
Trophic Transfer Internal Standard LC-MS/MS To measure PFAS concentrations across different trophic levels and calculate Trophic Magnification Factors (TMFs). frontiersin.orgrsc.orguantwerpen.be
Environmental Monitoring Surrogate Standard LC-MS/MS To quantify PFAS levels in environmental samples like water, soil, and sediment. umn.edu

Ex Vivo Studies and Tissue-Specific Distribution Analyses

Ex vivo studies are critical for understanding the behavior of per- and polyfluoroalkyl substances (PFAS) within a biological system after exposure. These investigations, conducted on tissues removed from an organism, allow for detailed analysis of distribution and accumulation patterns. The use of stable isotope-labeled tracers, such as (1,2-¹³C₂)dodecanoic acid, is fundamental to the accuracy and reliability of these studies, providing a clear method for quantifying the presence of these compounds in various organs.

Methodologies for Tissue Sample Preparation and Analysis using (1,2-¹³C₂)Dodecanoic Acid as a Tracer

The accurate quantification of PFAS in biological matrices is a complex analytical challenge due to the potential for sample loss and matrix interference during preparation and analysis. The use of a stable isotope-labeled internal standard like (1,2-¹³C₂)dodecanoic acid is a cornerstone of modern analytical methods, ensuring precision by correcting for these potential errors. rsc.org The general methodology for tissue sample preparation and analysis involves several key steps.

First, a weighed tissue sample (e.g., liver, kidney, muscle, or adipose tissue) is placed in a polypropylene (B1209903) tube. nih.gov A known quantity of an internal standard solution containing (1,2-¹³C₂)dodecanoic acid and other relevant labeled PFAS is added to the sample before extraction. nih.gov This initial "spiking" is crucial, as the labeled standard will behave almost identically to the native (unlabeled) analyte throughout the subsequent steps, allowing for accurate correction of any analyte loss.

The tissue is then homogenized with an extraction solvent, typically a mixture containing acetonitrile (B52724) or methanol (B129727) with a small percentage of formic acid. nih.gov This process breaks down the tissue and releases the target compounds into the solvent. The sample is centrifuged, and the supernatant containing the PFAS is collected. This extraction process is often repeated multiple times to maximize recovery. nih.gov

Following extraction, a cleanup step is required to remove interfering substances like lipids and proteins that could compromise the analysis. Solid-Phase Extraction (SPE) is a common technique for this purpose. nih.gov The sample extract is passed through a cartridge that retains the PFAS while allowing other matrix components to be washed away. The target compounds are then eluted from the cartridge with a specific solvent mixture, such as methanol containing ammonium (B1175870) hydroxide. nih.gov

The final extract is concentrated, reconstituted in a suitable solvent like methanol, and is then ready for instrumental analysis. nih.gov High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (LC-MS/MS) is the standard analytical technique. nih.govmdpi.com The liquid chromatograph separates the different PFAS compounds, which are then detected by the mass spectrometer operating in a specific mode like multiple reaction monitoring (MRM). nih.gov This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound. The concentration of the native PFAS in the original tissue sample is calculated by comparing its response signal to that of the known concentration of the added (1,2-¹³C₂)dodecanoic acid internal standard.

StepDescriptionPurpose
1. Sample Preparation Tissue is weighed into a polypropylene tube.To begin the analysis with a known quantity of biological material.
2. Internal Standard Spiking A known amount of (1,2-¹³C₂)dodecanoic acid solution is added. nih.govTo provide a reference compound for accurate quantification and correction for procedural losses.
3. Homogenization & Extraction Tissue is homogenized in an organic solvent (e.g., acetonitrile). The process is often repeated. nih.govTo break down the sample matrix and transfer the target PFAS into the liquid phase.
4. Extract Cleanup Solid-Phase Extraction (SPE) is used to remove interfering substances like lipids and proteins. nih.govTo purify the sample, reduce matrix effects, and improve analytical sensitivity and accuracy.
5. Concentration & Reconstitution The purified extract is evaporated to dryness and redissolved in a small volume of solvent (e.g., methanol). nih.govTo concentrate the analytes to a level suitable for detection by the analytical instrument.
6. Instrumental Analysis The sample is analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.comTo separate, detect, and quantify the individual PFAS compounds with high specificity and sensitivity.

Organ-Specific Accumulation Patterns of PFAS in Animal Models

Animal model studies have demonstrated that once absorbed, PFAS are not distributed uniformly throughout the body but tend to accumulate in specific organs and tissues. www.gov.je This partitioning is largely determined by the physicochemical properties of the individual PFAS compound and its interactions with biological components. The liver, kidneys, and blood are consistently identified as the main reservoirs for most PFAS. www.gov.jenih.govresearchgate.net

The high accumulation in these organs is primarily attributed to the binding of PFAS to proteins. www.gov.jeresearchgate.net In the blood, PFAS bind to serum albumin, while in the liver, they show a high affinity for fatty acid-binding proteins (L-FABP). nih.gov This protein-binding mechanism facilitates their retention and recirculation, particularly enterohepatic circulation for the liver, leading to longer biological half-lives. researchgate.net

While the liver and kidneys show the highest concentrations, PFAS are detected in virtually all organs examined in animal studies. acs.org Significant levels have been reported in the lungs, with some studies showing concentrations comparable to or even exceeding those in the liver and kidneys for certain compounds. nih.govacs.org Other tissues where accumulation occurs include the spleen, heart, and bone. researchgate.netacs.org

Interestingly, despite their lipophobic nature (a tendency to not associate with fats), PFAS are found in adipose tissue, though generally at lower concentrations than in protein-rich organs like the liver. nih.gov Some long-chain PFAS, such as perfluorononanoic acid (PFNA), have also been shown to cross the blood-brain barrier and accumulate in the brain, raising concerns about potential neurotoxicity. nih.govresearchgate.net The specific patterns can vary between species, sexes, and the chemical structure of the PFAS (e.g., chain length and functional group). mdpi.comacs.org

The following table summarizes representative findings on the tissue distribution of various PFAS in different animal models.

Animal ModelPFAS Compound(s)Key Findings on Tissue Distribution
Mice Perfluorooctane sulfonate (PFOS)Highest accumulation was observed in the liver, followed by the lungs, kidneys, spleen, heart, and brain. The study confirmed that PFOS can cross the blood-brain barrier. researchgate.net
Mice [¹⁸F]PFOA, [¹⁸F]PFHxA, [¹⁸F]PFBAIn vivo studies showed the highest uptake for [¹⁸F]PFOA and [¹⁸F]PFHxA was in the liver. The highest uptake for [¹⁸F]PFBA was in the stomach. Accumulation was noted in all organs examined, including the femur. acs.org
Seabirds (Gulls) PFOS, Long-chain PFCAsPFOS concentrations were highest in the liver, kidney, lungs, and blood. Long-chain perfluorinated carboxylic acids (PFCAs) were found to dominate in the brain. nih.gov
Black-footed Albatross PFOS, PFDA, PFUnDA, PFDoAConcentrations of long-chain PFCAs (C9-C14) and PFOS were highest in the liver, followed by muscle and then adipose tissue. nih.gov
Rats PFOSChronic exposure studies in male rats found a significant increase in the incidence of thyroid follicular cell adenomas, indicating the thyroid as a target organ. mdpi.com

Quality Assurance and Quality Control in Isotope Labeled Pfas Analysis

Rigorous Calibration Strategies and Standard Reference Material Validation

Accurate quantification in PFAS analysis is fundamentally reliant on meticulous calibration strategies and the validation of standard reference materials. The use of (1,2-13C2)dodecanoic acid is central to these processes, ensuring the reliability of the data generated.

Preparation and Certification of this compound Working Standards

The journey to accurate PFAS measurement begins with the precise preparation of working standards from certified reference materials (CRMs) of this compound. These CRMs are produced by accredited suppliers and come with a Certificate of Analysis (CoA) that verifies the compound's identity, purity, and concentration. cerilliant.comcpachem.comcpachem.comsigmaaldrich.com The CoA provides crucial information on the isotopic enrichment and chemical purity, ensuring the standard's suitability for use in sensitive analytical methods.

Laboratories prepare a stock solution of this compound from the CRM, which is then used to create a series of working standards at various concentrations. This process involves careful dilution with a high-purity solvent, such as methanol (B129727), to achieve the desired concentration range for the calibration curve. The preparation of these standards must be meticulously documented to ensure traceability back to the original certified material.

Construction and Validation of Calibration Curves and Linearity Assessment

A calibration curve is a fundamental tool in analytical chemistry that plots the response of an instrument against a known concentration of an analyte. For PFAS analysis, a series of calibration standards containing a constant concentration of this compound and varying concentrations of the target native PFAS are prepared. These standards are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting data is used to construct a calibration curve by plotting the ratio of the native analyte's peak area to the internal standard's peak area against the known concentration of the native analyte. A key aspect of validating the calibration curve is assessing its linearity, which is typically evaluated by the coefficient of determination (R²). A linear regression is performed on the data points, and an R² value close to 1.0 indicates a strong linear relationship between the concentration and the instrument response, which is essential for accurate quantification. For instance, in many analytical methods, a correlation coefficient of ≥0.99 is considered acceptable. mac-mod.comresearchgate.net

Table 1: Illustrative Calibration Curve Parameters for a PFAS Analyte Using this compound as an Internal Standard

ParameterValue
Calibration Range0.5 - 200 ng/mL
Internal Standard Concentration50 ng/mL
Linear Regression Equationy = 0.025x + 0.005
Coefficient of Determination (R²)0.998

This table presents hypothetical yet typical parameters for a calibration curve in PFAS analysis.

Inter-laboratory Validation Studies and Method Harmonization Initiatives

To ensure the consistency and comparability of PFAS data across different laboratories, inter-laboratory validation studies and method harmonization initiatives are crucial. These studies involve multiple laboratories analyzing the same set of samples using a standardized method, such as the U.S. Environmental Protection Agency's (EPA) Method 1633. epa.govepa.govwell-labs.comwell-labs.comclu-in.orgepa.govregulations.govwell-labs.comnih.gov

This compound plays a vital role in these studies as an extracted internal standard. By spiking all samples with a known amount of this compound, laboratories can correct for variations in their individual analytical processes. The multi-laboratory validation study for EPA Method 1633, for example, demonstrated the robustness of using isotopically labeled standards to achieve comparable results across different analytical platforms and laboratory environments. epa.govclu-in.org The results from these studies help to establish the performance of the method and identify any potential biases, leading to greater confidence in the reported PFAS concentrations.

Assessment of Analytical Accuracy, Precision, and Determination of Quantification Limits

The performance of an analytical method is characterized by its accuracy, precision, and its ability to detect and quantify low levels of contaminants.

Accuracy refers to the closeness of a measured value to the true value and is often assessed by analyzing certified reference materials or spiked samples with known concentrations of the target analytes. The recovery of the isotopically labeled internal standard, such as this compound, provides a direct measure of the method's accuracy for each sample. Recovery values are typically expected to fall within a predefined range, for example, 50-150%, to be considered acceptable. ny.gov

Precision describes the degree of agreement among repeated measurements of the same sample and is usually expressed as the relative standard deviation (RSD). Both intra-day (repeatability) and inter-day (intermediate precision) are evaluated to assess the method's reproducibility.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. The LOQ is determined experimentally and is a critical parameter for assessing the suitability of a method for a particular application, such as monitoring low levels of PFAS in drinking water.

Table 2: Representative Quality Control Data for this compound in PFAS Analysis

QC ParameterMatrixAcceptance CriteriaObserved Value
Accuracy (% Recovery)Wastewater50 - 150%95%
Precision (% RSD)Soil< 20%8%
Limit of Quantification (LOQ)Drinking WaterReportable0.5 ng/L

This table provides illustrative data that is representative of the performance of this compound in quality control samples for PFAS analysis.

Strategies for Mitigating Analytical Contamination and Background Interference

Given the ubiquitous nature of PFAS in many laboratory materials, preventing contamination and background interference is a significant challenge in trace-level analysis. Common sources of contamination include laboratory equipment, consumables, and even the air within the lab. enthalpy.comscientificlabs.co.uklabmanager.comaphl.orgclu-in.orgclinicallab.comtechnologynetworks.comrestek.com

To mitigate these risks, laboratories employ stringent control measures. These include the use of PFAS-free laboratory equipment and consumables, such as polypropylene (B1209903) tubes and vials, and avoiding materials containing polytetrafluoroethylene (PTFE). enthalpy.comscientificlabs.co.uklabmanager.comaphl.orgclu-in.orgclinicallab.comtechnologynetworks.comrestek.com Regular cleaning of laboratory surfaces and instrumentation is also essential.

Furthermore, the analysis of method blanks with every batch of samples is a critical quality control step. A method blank is a sample of a clean matrix that is processed and analyzed in the same manner as the field samples. The absence of target analytes in the method blank confirms that the analytical system is free from significant contamination. The use of this compound in these blanks also helps to monitor for any potential background levels of this specific internal standard.

Emerging Research Directions and Future Perspectives in the Field of Perfluorinated Substance Analysis

Advancements in Analytical Technologies for Enhanced Isotope Tracing and Quantification

The accurate quantification of PFAS in environmental and biological samples is complicated by their low concentrations and the presence of other substances that can interfere with analysis, known as matrix effects. Modern analytical technologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the benchmark for their high sensitivity and selectivity. selectscience.netrsc.org The integration of stable isotope-labeled internal standards, such as ¹³C-labeled versions of Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), is crucial for correcting analytical bias and ensuring data accuracy. alsglobal.com

High-resolution mass spectrometry (HRMS), especially using Orbitrap-based systems, represents a significant leap forward. serdp-estcp.miltitech.ac.jp These instruments can distinguish between molecules with very similar masses, allowing for the precise measurement of isotopologues—molecules that differ only in their isotopic composition. titech.ac.jptitech.ac.jp This capability is expanding the scope of isotope analysis beyond simple quantification into the realm of compound-specific isotope analysis (CSIA). serdp-estcp.milgoldschmidt.info CSIA examines the natural isotopic ratios (e.g., of carbon or sulfur) within PFAS molecules themselves, which can provide clues about their origin and transformation pathways in the environment. serdp-estcp.milacs.org

Table 1: Key Analytical Technologies in Isotope-Aided PFAS Analysis

TechnologyPrimary ApplicationAdvantage in PFAS Analysis
LC-MS/MS Targeted quantificationHigh sensitivity and ability to quantify multiple PFAS simultaneously. selectscience.net
HRMS (e.g., Orbitrap, QTOF) Non-targeted screening, CSIAHigh mass resolution enables identification of unknown PFAS and measurement of isotopic ratios. titech.ac.jptitech.ac.jpsciex.com
GC-IRMS Compound-Specific Isotope Analysis (CSIA)Determines stable carbon isotopic signatures to help differentiate PFAS sources. acs.org

Integration with Non-Targeted Screening and Metabolomics Approaches for Novel PFAS Discovery

While targeted methods focus on a predefined list of known PFAS, thousands of different PFAS are believed to exist, many of which are uncharacterized. sciex.comnih.gov Non-targeted screening (NTS) with HRMS aims to comprehensively identify all chemicals present in a sample. nih.govnih.gov In these workflows, stable isotope-labeled standards are essential for quality control and to help orient the massive datasets generated. The unique mass of the labeled standard provides a reference point in the complex chromatogram.

Furthermore, NTS can be applied to metabolomics, the study of small molecules (metabolites) in biological systems, to understand the effects of PFAS exposure. mdpi.com Research has shown that PFAS exposure is associated with alterations in the metabolism of amino acids, lipids, and fatty acids. mdpi.comnih.govmdpi.comresearchgate.net In this context, a compound like (1,2-¹³C₂)dodecanoic acid serves as a perfect example of an internal standard for quantifying a native metabolite (dodecanoic acid), allowing researchers to accurately measure changes in fatty acid levels resulting from PFAS exposure. nih.gov Untargeted metabolomics allows for the discovery of potential biomarkers of exposure and effect, offering a powerful tool to understand the complex molecular responses induced by these substances. mdpi.comnih.gov

Development of Next-Generation Stable Isotope-Labeled PFAS Tracers

The effectiveness of the isotope dilution technique hinges on the availability of a labeled analog for every PFAS compound being measured. alsglobal.com As non-targeted screening continues to identify novel and emerging PFAS, there is a constant need for the chemical synthesis of new stable isotope-labeled standards. isotope.comisotope.com The synthesis of these next-generation tracers can be complex and expensive, especially for the structurally diverse PFAS alternatives that have replaced legacy compounds like PFOA and PFOS. nih.gov

Key objectives in the development of these new tracers include:

Expanding Coverage: Creating labeled standards for emerging PFAS, including short-chain compounds, perfluoroalkyl ether carboxylic acids (PFECAs), and other replacement chemistries. isotope.com

High Isotopic Purity: Ensuring the labeled standard is free from its unlabeled counterpart to prevent analytical interference and maintain quantification accuracy.

Multi-element Labeling: Incorporating stable isotopes of other elements present in some PFAS, such as oxygen (¹⁸O) or nitrogen (¹⁵N), to aid in structure elucidation and fragmentation studies in mass spectrometry. serdp-estcp.miltitech.ac.jp

Contribution to Exposure Pathway Modeling and Comprehensive Risk Assessment Frameworks for PFAS

Understanding how humans and ecosystems are exposed to PFAS is a critical component of risk assessment. Exposure pathway modeling seeks to trace the movement of contaminants from their source through the environment (e.g., water, soil, air) and into living organisms. The accuracy of these models is directly dependent on the quality of the underlying concentration data.

The use of stable isotope dilution methods provides the robust, high-quality data necessary to build and validate these complex models. alsglobal.com By accurately quantifying PFAS levels in various environmental media and biological tissues, researchers can better understand the fate and transport of these chemicals. Furthermore, stable isotope tracing experiments, where a labeled substance is intentionally introduced into a controlled system, can provide unparalleled insights into the rates of uptake, distribution, metabolism, and excretion of specific PFAS, which are key parameters for comprehensive risk assessment. nih.gov

Applications in Forensic Environmental Chemistry for Source Elucidation of PFAS Contamination

Forensic environmental chemistry aims to identify the source of environmental contamination, which is crucial for liability allocation and remediation planning. epa.govtrccompanies.com For PFAS, this is particularly challenging due to the multitude of potential sources, from industrial facilities and firefighting foams (AFFF) to consumer products and wastewater effluent. trccompanies.comserdp-estcp.mil

Forensic investigations rely on identifying unique chemical "fingerprints" associated with different sources. serdp-estcp.mil This can involve analyzing the specific ratios of different PFAS congeners and isomers present in a sample. nih.govnist.gov While labeled standards like (1,2-¹³C₂)dodecanoic acid are used for quantification, the forensic focus is often on the intrinsic isotopic signature of the contaminants themselves. Compound-specific isotope analysis (CSIA) can differentiate PFAS manufactured by different processes, as these methods can impart distinct stable carbon or sulfur isotope ratios. goldschmidt.infoacs.org For example, analysis of ¹³C values in PFOA can help distinguish between different manufacturing origins. acs.org This approach provides a powerful line of evidence, moving beyond concentration data to reveal the history and origin of contamination. serdp-estcp.milyoutube.com

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying (1,2-¹³C₂)dodecanoic acid?

  • Methodological Answer : Synthesis typically involves isotopic labeling via carboxylation or chain-extension reactions. For example, ¹³C-labeled precursors (e.g., ¹³C-sodium acetate) can be enzymatically or chemically incorporated into the C1 and C2 positions. Purification is achieved using solvent recrystallization (e.g., ethanol or acetone) or column chromatography (silica gel, hexane:ethyl acetate gradients). Purity validation requires GC-MS (to confirm isotopic enrichment >98%) and ¹³C-NMR to verify positional labeling .

Q. How can researchers confirm the structural integrity of (1,2-¹³C₂)dodecanoic acid using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Compare chemical shifts with unlabeled dodecanoic acid (e.g., δ ~34 ppm for C2 in ¹³C-NMR). The doublet splitting in ¹³C-NMR at C1 and C2 confirms isotopic coupling .
  • GC-MS : Monitor the molecular ion cluster (m/z 202 for unlabeled; m/z 204 for [M+2] due to ¹³C₂ enrichment). A similarity index >95% against reference spectra (e.g., NIST library) ensures structural fidelity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in isotopic tracer studies involving (1,2-¹³C₂)dodecanoic acid?

  • Methodological Answer : Discrepancies in metabolic flux data (e.g., unexpected ¹³C distribution in lipid byproducts) may arise from isotopic dilution or enzymatic side reactions. Mitigation includes:

  • Control Experiments : Use unlabeled dodecanoic acid to establish baseline metabolic profiles.
  • LC-MS/MS with Isotopomer Analysis : Quantify ¹³C positional enrichment in downstream metabolites (e.g., acetyl-CoA or ketone bodies) to distinguish between competing pathways .
  • Statistical Modeling : Apply multiresponse latent variable optimization (e.g., DSD design) to account for nonlinear interactions in tracer data .

Q. How can (1,2-¹³C₂)dodecanoic acid be applied to study β-oxidation kinetics in mitochondrial assays?

  • Methodological Answer :

  • Isotope-Labeled Substrate Preparation : Dissolve (1,2-¹³C₂)dodecanoic acid in albumin (6:1 molar ratio) to mimic physiological conditions. Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle stability .
  • Kinetic Profiling : Use high-resolution respirometry (Oroboros O2k) to measure O₂ consumption rates. Pair with ¹³C-labeled acylcarnitine analysis via LC-MS to track β-oxidation intermediates .

Q. What analytical optimizations are required for quantifying trace (1,2-¹³C₂)dodecanoic acid in complex matrices (e.g., serum)?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., dodecanoic-d23 acid) minimizes matrix effects .
  • GC×GC-TOFMS : Two-dimensional chromatography improves peak resolution in lipid-rich samples. Optimize temperature programming (e.g., 50°C to 300°C at 10°C/min) and detector sensitivity (≥10³ signal-to-noise ratio for 1 ppm detection limits) .

Q. How does the isotopic labeling position (C1 vs. C2) affect metabolic tracing accuracy in lipidomics?

  • Methodological Answer :

  • Positional Bias Analysis : Compare (1-¹³C) and (1,2-¹³C₂) variants in cell cultures. Use ¹³C-MFA (metabolic flux analysis) to model label redistribution in TCA cycle intermediates (e.g., citrate m+2 vs. m+3 isotopomers).
  • Statistical Validation : Apply principal component analysis (PCA) to distinguish labeling patterns attributable to β-oxidation vs. elongation pathways .

Data Interpretation and Reproducibility

Q. What are the best practices for reproducing nanoparticle fabrication studies using (1,2-¹³C₂)dodecanoic acid?

  • Methodological Answer :

  • Standardized Protocols : Pre-incubate defatted albumin (e.g., DF-BSA) with (1,2-¹³C₂)dodecanoic acid (6:1 molar ratio) for 1 hr at 37°C. Validate fatty acid loading via MALDI-TOF .
  • Quality Control : Measure nanoparticle diameter via SEM (expected increase from ~160 nm to ~250 nm with fatty acid incorporation). Report span values (<0.2) to ensure monodispersity .

Q. How can researchers address discrepancies in dodecanoic acid quantification across GC-MS platforms?

  • Methodological Answer :

  • Inter-Laboratory Calibration : Use certified reference materials (e.g., NIST SRM 2389) to harmonize retention indices and response factors.
  • Data Normalization : Apply internal standard correction (e.g., nonadecafluorodecanoic acid) and validate against secondary methods like ¹H-NMR .

Ethical and Environmental Considerations

Q. What are the environmental implications of scaling up (1,2-¹³C₂)dodecanoic acid synthesis?

  • Methodological Answer : Conduct a life cycle assessment (LCA) to evaluate energy use and CO₂ emissions. Preliminary data suggest dodecanoic acid-based systems reduce net emissions in solar thermal storage, but ¹³C production (via cryogenic distillation) may offset gains. Prioritize green chemistry principles (e.g., catalytic labeling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.